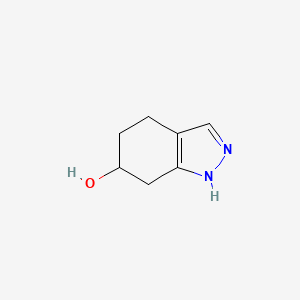

4,5,6,7-tetrahydro-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4,6,10H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVXLRJQSAHYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-92-5 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-Indazol-6-ol

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The indazole core is a privileged structure, and its partially saturated derivatives offer unique three-dimensional conformations that are highly sought after in modern drug design. This document delineates two primary synthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific applications. The synthesis strategies discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole framework is a key structural motif in a variety of biologically active molecules. Its rigid, partially saturated bicyclic system provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The incorporation of a hydroxyl group at the 6-position further enhances its utility by providing a handle for subsequent functionalization or for direct participation in hydrogen bonding interactions within a receptor's active site. Consequently, 4,5,6,7-tetrahydro-1H-indazol-6-ol serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, ranging from kinase inhibitors to agents targeting the central nervous system.

Synthetic Strategies: A Dual-Pathway Approach

Two principal and logically sound synthetic routes to 4,5,6,7-tetrahydro-1H-indazol-6-ol have been identified and are detailed below. The choice between these pathways may be dictated by the availability of starting materials, desired scale of synthesis, and specific purity requirements.

Pathway 1: Cyclocondensation of 5-Hydroxycyclohexane-1,3-dione with Hydrazine

This approach builds the indazole core in a single, convergent step from a readily accessible hydroxylated cyclohexane derivative. The key transformation is a classical Knorr-type pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1]

Chemical Rationale and Mechanistic Insight

The reaction proceeds via the initial formation of a hydrazone with one of the carbonyl groups of 5-hydroxycyclohexane-1,3-dione. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the hydrazine moiety attacking the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring fused to the cyclohexane ring. The presence of the hydroxyl group on the cyclohexane ring is maintained throughout the reaction sequence.

Diagram of Synthetic Pathway 1

Caption: Synthetic route via cyclocondensation.

Detailed Experimental Protocol (Pathway 1)

-

Step 1: Synthesis of 5-Hydroxycyclohexane-1,3-dione. This precursor can be synthesized according to the procedure described by Zaitsev and Lakhvich.[2] A detailed protocol for this specific synthesis is beyond the scope of this guide, but the cited reference provides the necessary experimental details.

-

Step 2: Cyclocondensation with Hydrazine Hydrate.

-

To a solution of 5-hydroxycyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1-1.5 eq).

-

The reaction mixture is heated to reflux for a period of 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4,5,6,7-tetrahydro-1H-indazol-6-ol.

-

Pathway 2: Reduction of 4,5,6,7-Tetrahydro-1H-indazol-6-one

This alternative two-step strategy involves the initial construction of the tetrahydroindazole ring system with a ketone functionality at the 6-position, followed by a standard reduction to the desired alcohol. This route offers good control over the introduction of the hydroxyl group in the final step.

Chemical Rationale and Mechanistic Insight

The first step mirrors the cyclocondensation chemistry of Pathway 1, but utilizes a more readily available starting material, 1,3-cyclohexanedione, to produce 4,5,6,7-tetrahydro-1H-indazol-6-one. A patent by Kornfeld and Bach describes a similar synthesis.[3] The subsequent reduction of the ketone to a secondary alcohol is a classic nucleophilic addition of a hydride reagent, such as sodium borohydride (NaBH₄), to the carbonyl carbon.[4][5] The resulting alkoxide is then protonated during workup to yield the final alcohol product.

Diagram of Synthetic Pathway 2

Caption: Synthetic route via ketone reduction.

Detailed Experimental Protocol (Pathway 2)

-

Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-one.

-

In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent like ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent in vacuo. The crude product can often be purified by recrystallization.[3]

-

-

Step 2: Reduction of the Ketone.

-

Dissolve the 4,5,6,7-tetrahydro-1H-indazol-6-one (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4,5,6,7-tetrahydro-1H-indazol-6-ol.

-

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Cyclocondensation | Pathway 2: Ketone Reduction |

| Starting Material | 5-Hydroxycyclohexane-1,3-dione | 1,3-Cyclohexanedione |

| Number of Steps | 1 (from hydroxylated precursor) | 2 |

| Key Transformation | Knorr-type pyrazole synthesis | Cyclocondensation followed by ketone reduction |

| Advantages | More convergent, potentially fewer steps overall if the precursor is available. | Starts from a more common and less expensive material. The final reduction step is typically high-yielding and clean. |

| Challenges | The synthesis of 5-hydroxycyclohexane-1,3-dione may be required if not commercially available.[2] | An additional synthetic step is required. |

Conclusion

This guide has presented two viable and robust synthetic routes for the preparation of 4,5,6,7-tetrahydro-1H-indazol-6-ol. Both pathways are based on fundamental and well-established organic transformations. Pathway 1 offers a more direct approach, contingent on the availability of the hydroxylated dione precursor. Pathway 2 provides a reliable, albeit longer, alternative starting from a more common building block. The choice of synthesis will ultimately depend on the specific needs and resources of the research team. The detailed protocols and mechanistic discussions herein are intended to provide a solid foundation for the successful synthesis of this valuable heterocyclic intermediate, thereby facilitating further research and development in the field of medicinal chemistry.

References

-

Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 585-598. [Link]

-

Murugavel, K., Amirthaganesan, S., & Sabapathy Mohan, R. T. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Chemistry of Heterocyclic Compounds, 46(5), 579-585. [Link]

-

de la Torre, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

- Kornfeld, E. C., & Bach, N. J. (1981). U.S. Patent No. 4,276,300. Washington, DC: U.S.

-

ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 19, 2026, from [Link]

-

Sabatino, M., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 210, 112975. [Link]

-

Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(11), 2419-2424. [Link]

-

Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved January 19, 2026, from [Link]

-

Zaitsev, V. G., & Lakhvich, F. A. (1998). First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications, 8(2), 67-68. [Link]

-

Varma, R. S., & Ju, Y. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]

- Ruechardt, C., & Hassmann, V. (1976). U.S. Patent No. 3,988,347. Washington, DC: U.S.

-

Neumaier, F., et al. (2019). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Chemistry – A European Journal, 25(6), 1435-1439. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

de la Torre, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

-

Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 178-204. [Link]

-

Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Wang, Z., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(3), 1269-1272. [Link]

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. First synthesis of 5-hydroxycyclohexane-1,3-dione - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 3. US4276300A - Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

4,5,6,7-tetrahydro-1H-indazol-6-ol chemical properties

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazol-6-ol: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4,5,6,7-tetrahydro-1H-indazol-6-ol (CAS No. 1384428-92-5). This molecule belongs to the family of tetrahydroindazoles, a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their diverse biological activities. While experimental data on this specific alcohol derivative is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust resource for researchers, scientists, and drug development professionals. We will cover its physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, predicted spectroscopic data for characterization, expected chemical reactivity, and potential applications.

Physicochemical Properties and Structure

4,5,6,7-Tetrahydro-1H-indazol-6-ol is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring, with a hydroxyl group at the 6-position. The presence of the pyrazole and alcohol functionalities, combined with the saturated carbocyclic ring, imparts a unique set of properties relevant to its use as a synthetic building block.

The structure contains a chiral center at the 6-position, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The indazole core exists in tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable than the 2H-tautomer.

Below is a summary of its key properties, including predicted data for the title compound and experimental data for the parent scaffold, 4,5,6,7-tetrahydro-1H-indazole, for comparison.

Table 1: Physicochemical Properties

| Property | 4,5,6,7-Tetrahydro-1H-indazol-6-ol | 4,5,6,7-Tetrahydro-1H-indazole (Parent Scaffold) |

| CAS Number | 1384428-92-5[1] | 2305-79-5[2][3] |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂[3][4] |

| Molecular Weight | 138.17 g/mol [1] | 122.17 g/mol [3][4] |

| Appearance | Solid (Predicted) | White to off-white solid |

| Boiling Point | 372.5 ± 42.0 °C (Predicted)[1] | 140-142 °C (at 2 mmHg)[3] |

| Melting Point | Not available | 80-84 °C[3] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted)[1] | Not available |

Proposed Synthesis and Mechanistic Insights

The most established and logical route for the synthesis of tetrahydroindazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5][6] For the title compound, the readily available starting material 3-hydroxycyclohexanone serves as the key precursor.[7][8]

The proposed synthesis proceeds via an acid-catalyzed reaction with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone at the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: Proposed workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of substituted tetrahydroindazoles.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxycyclohexanone (1.0 eq).

-

Solvent and Reagent Addition: Add ethanol (or methanol) as the solvent, followed by the slow addition of hydrazine hydrate (1.1 eq).

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-5 drops) to the stirring mixture. The addition of acid is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates reaction completion.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Spectroscopic Characterization (Predicted)

No experimental spectra for 4,5,6,7-tetrahydro-1H-indazol-6-ol have been published. The following data are predicted based on its structure and comparison with analogs like the parent scaffold.[2]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (N-H ). ~7.2-7.4 ppm: Singlet, 1H (pyrazole CH ). ~4.5-4.8 ppm: Broad singlet, 1H (OH ). ~3.8-4.1 ppm: Multiplet, 1H (CH -OH). ~1.8-2.8 ppm: Multiplets, 6H (aliphatic CH₂ protons at positions 4, 5, and 7). |

| ¹³C NMR | ~135-145 ppm: Pyrazole C3a/C7a. ~125-135 ppm: Pyrazole C3. ~65-70 ppm: C6 (bearing OH group). ~20-35 ppm: Aliphatic carbons C4, C5, C7. |

| IR (Infrared) | 3200-3400 cm⁻¹: Broad peak (O-H stretch). 3100-3200 cm⁻¹: Broad peak (N-H stretch). 2850-2950 cm⁻¹: Sharp peaks (aliphatic C-H stretch). ~1550-1600 cm⁻¹: Peak (C=N stretch of pyrazole ring). |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 138.08. Key Fragments: Loss of H₂O (m/z = 120), loss of C₂H₄O (m/z = 94), fragmentation of the cyclohexane ring. |

Chemical Reactivity and Derivatization

The molecule possesses two primary reactive sites: the secondary alcohol on the cyclohexane ring and the N-H protons of the pyrazole ring. This bifunctionality makes it a versatile intermediate for further chemical modification.

Caption: Potential reactivity pathways for 4,5,6,7-tetrahydro-1H-indazol-6-ol.

-

Reactions of the Hydroxyl Group:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4,5,6,7-tetrahydro-1H-indazol-6-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Esterification: Reaction with acyl chlorides or carboxylic anhydrides under basic conditions will form the corresponding ester derivatives.

-

Etherification: Deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) will yield ether derivatives.

-

-

Reactions of the Pyrazole Ring:

-

N-Alkylation/N-Acylation: The pyrazole ring can be readily functionalized at the nitrogen positions. Alkylation or acylation typically occurs regioselectively at the N1 position due to thermodynamic stability, yielding N1-substituted derivatives.[9] These reactions are often carried out using a base like potassium carbonate or cesium carbonate in a polar aprotic solvent.

-

Applications in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs for treating a wide range of diseases, including cancer and inflammation.[1] While specific applications for the 6-hydroxy derivative are not yet documented, its structure makes it an attractive starting point for the synthesis of new chemical entities.

The hydroxyl group provides a handle for introducing new pharmacophores or for linking the molecule to other fragments in fragment-based drug design. For example, derivatives of hydroxylated tetrahydroindazoles have been investigated for their potential as antimicrobial agents. The ability to functionalize both the alcohol and the pyrazole nitrogen allows for the creation of diverse chemical libraries for high-throughput screening.

Safety and Handling

No specific safety data for 4,5,6,7-tetrahydro-1H-indazol-6-ol is available. However, based on data for analogous compounds like 4,5,6,7-tetrahydro-1H-indazol-5-ol and the parent scaffold, the following precautions are advised.[2]

-

GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

4,5,6,7-tetrahydro-1H-indazol-6-ol. ChemBK. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

-

4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Global Substance Registration System. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]

-

4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. PubChem. [Link]

-

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. AMERICAN ELEMENTS. [Link]

-

3-Hydroxycyclohexanone. PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. 3-Hydroxycyclohexanone | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Structure Elucidation of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Section 1: The Strategic Workflow for Structure Elucidation

Our strategy begins with foundational, low-resolution data to establish the molecular formula and key functional groups, then proceeds to high-resolution nuclear magnetic resonance (NMR) experiments to map the precise atomic connectivity.

Caption: A strategic workflow for structure elucidation.

Section 2: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Defining the Elemental Composition

The first and most critical step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the exact mass of the molecule with high precision.

-

Causality of Choice : HRMS is chosen over low-resolution MS because its mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental formula by distinguishing between ions of the same nominal mass (e.g., C₇H₁₀N₂O vs. C₈H₁₄O).

For 4,5,6,7-tetrahydro-1H-indazol-6-ol, the molecular formula is C₇H₁₀N₂O.[1][2] The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Calculation of Degree of Unsaturation (DoU): DoU = C + 1 - (H/2) + (N/2) DoU = 7 + 1 - (10/2) + (2/2) = 8 - 5 + 1 = 4

A DoU of 4 is consistent with the proposed structure, which contains one benzene-like ring system (formally 4 degrees for the aromatic indazole precursor) that has been partially hydrogenated, leaving one double bond within the pyrazole ring and two rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy provides rapid confirmation of key functional groups by detecting their characteristic vibrational frequencies.[3]

-

Trustworthiness through Self-Validation : The presence of certain peaks (or their absence) provides a quick check on the proposed structure. For instance, the absence of a strong C=O stretch around 1700 cm⁻¹ would rule out ketone isomers.[4]

Expected FTIR Absorptions for 4,5,6,7-tetrahydro-1H-indazol-6-ol:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Implication |

|---|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group.[5][6] |

| 3300-3100 (medium) | N-H stretch | Pyrazole N-H | Indicates the presence of the indazole N-H proton.[6][7] |

| 3050-3000 (weak) | C-H stretch (sp²) | Pyrazole C-H | Suggests the C-H bond on the heterocyclic ring. |

| 2950-2850 (strong) | C-H stretch (sp³) | Alicyclic CH₂/CH | Confirms the saturated cyclohexane ring.[8] |

| ~1620 (medium) | C=N stretch | Pyrazole Ring | Characteristic of the indazole ring system.[8] |

Section 3: The Core Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and number of protons and carbons.[3]

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides the initial map of the proton framework.

-

Expertise in Solvent Choice : The selection of an appropriate deuterated solvent is critical. DMSO-d₆ is often preferred for this type of molecule because its hygroscopic nature allows for the clear observation of exchangeable protons (O-H and N-H), which might otherwise be broadened or exchanged with residual water in solvents like CDCl₃.[9]

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Key Insights |

|---|---|---|---|---|

| NH -1 | ~12.0-13.0 | broad singlet | 1H | Downfield shift characteristic of pyrazole N-H. Exchangeable with D₂O. |

| CH -3 | ~7.2-7.5 | singlet | 1H | Represents the isolated proton on the pyrazole ring. |

| OH -6 | ~4.5-5.5 | doublet | 1H | Signal for the alcohol proton, coupled to H-6. Exchangeable with D₂O.[10] |

| CH -6 | ~3.8-4.2 | multiplet | 1H | Methine proton attached to the electron-withdrawing -OH group. |

| CH ₂-4, CH ₂-5, CH ₂-7 | ~1.5-2.8 | multiplets | 6H | Complex overlapping signals from the three methylene groups in the alicyclic ring. |

¹³C NMR and DEPT-135: The Carbon Backbone

¹³C NMR reveals the number of unique carbon environments, while a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR & DEPT-135 Data:

| Carbon Assignment | Approx. δ (ppm) | DEPT-135 | Key Insights |

|---|---|---|---|

| C-3 | ~130-135 | Positive (CH) | The sp² carbon in the pyrazole ring bearing a proton. |

| C-3a | ~115-120 | No Signal (C) | Quaternary bridgehead carbon. |

| C-7a | ~140-145 | No Signal (C) | Quaternary bridgehead carbon, deshielded by the adjacent nitrogen. |

| C-6 | ~65-70 | Positive (CH) | The sp³ carbon bearing the hydroxyl group. |

| C-4, C-5, C-7 | ~20-35 | Negative (CH₂) | The three sp³ methylene carbons of the saturated ring. |

2D NMR Spectroscopy: Assembling the Puzzle

Two-dimensional NMR experiments are essential to unambiguously establish atomic connectivity.[11][12][13]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] For this molecule, COSY is crucial for tracing the connectivity within the saturated six-membered ring. A clear correlation path from H-4 -> H-5 -> H-6 -> H-7 would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[12][13] It allows for the definitive assignment of each proton signal to its corresponding carbon signal from the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[11][12] HMBC provides the long-range connectivity information needed to piece the entire molecular framework together.

Caption: Key HMBC correlations confirming the molecular framework.

Authoritative Grounding via HMBC:

-

Ring Fusion: The proton at C-3 (H-3 ) will show a correlation to the bridgehead carbons C-3a and C-7a . This is irrefutable evidence of the pyrazole ring's fusion to the six-membered ring.

-

Ring Connectivity: Protons on the saturated ring, such as those at C-7 , will show correlations to the bridgehead carbon C-7a , confirming the connection point.

-

Hydroxyl Position: The methine proton at C-6 will show correlations to its neighboring carbons C-5 and C-7 , definitively placing the hydroxyl group at the C-6 position.

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

NMR Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the 4,5,6,7-tetrahydro-1H-indazol-6-ol sample.[14]

-

Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D).[14][15]

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Filtration & Transfer: To ensure no particulate matter interferes with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[16]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample height should be approximately 4-5 cm.[15][16]

FTIR Sample Preparation (KBr Pellet)

-

Grinding: In an agate mortar and pestle, thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture should be a fine, homogenous powder to minimize light scattering.[17]

-

Pressing: Transfer the powder to a pellet press die.

-

Evacuation: Briefly connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

-

Compression: Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.[17]

-

Analysis: Carefully remove the KBr pellet and place it in the spectrometer's sample holder for analysis.

HRMS Sample Preparation (ESI)

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is typically introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Section 5: Integrated Data and Final Confirmation

The final step is to synthesize all collected data into a single, cohesive structural assignment.

| Data Source | Observation | Conclusion |

| HRMS | [M+H]⁺ ion corresponding to C₇H₁₁N₂O⁺ | Molecular Formula is C₇H₁₀N₂O. DoU = 4. |

| FTIR | Broad peaks at ~3300 cm⁻¹, strong peaks at ~2900 cm⁻¹ | Presence of O-H, N-H, and sp³ C-H functional groups. |

| ¹³C NMR | 7 distinct carbon signals | Confirms the 7 unique carbons in the structure. |

| DEPT-135 | 2x CH (positive), 3x CH₂ (negative), 2x C (absent) | Matches the expected count of methine, methylene, and quaternary carbons. |

| ¹H NMR | Signals integrating to 1H (exchangeable N-H), 1H (exchangeable O-H), 1H (pyrazole C-H), 1H (methine C-H), and 6H (aliphatic CH₂). | Accounts for all 10 protons in their distinct chemical environments. |

| COSY | Correlations observed between protons from ~1.5-4.2 ppm. | Confirms the -CH₂-CH₂-CH(OH)-CH₂- spin system of the saturated ring. |

| HSQC | All proton signals correlate to a specific carbon signal. | Unambiguously links each proton to its parent carbon. |

| HMBC | Key correlations from H-3 to C-3a/C-7a and from aliphatic protons to C-7a/C-3a. | Confirms the fusion of the pyrazole and cyclohexane rings and the overall skeleton. |

By integrating these orthogonal datasets, every aspect of the proposed structure for 4,5,6,7-tetrahydro-1H-indazol-6-ol is verified. The molecular formula from MS is confirmed by the NMR counts; the functional groups from FTIR are validated by the chemical shifts in NMR; and the complete atomic connectivity is definitively established by the 2D NMR correlation network. This rigorous, self-validating process provides the highest degree of confidence in the final structural assignment.

References

- StudyPulse.

- Screencast on Structure Elucidation from Spectroscopic D

- Nguyen, T. P. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

- Martínez-Ariza, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.

- Barreca, M. L., et al. (2009).

- Elyashberg, M. (2015).

- IGNOU.

- Campos Rosa, A. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- ResearchGate. FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid.

- ChemicalBook. Indazole(271-44-3) IR Spectrum.

- Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.

- PubChem. 4,5,6,7-tetrahydro-1H-indazole.

- Navarrete-Vázquez, G., et al. (2016).

- Creative Biostructure.

- Cornell University.

- Western University.

- SpectraBase. Indazole - Optional[FTIR] - Spectrum.

- ResearchGate. Correlations in the HSQC and HMBC spectra of 19.

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry.

- Supporting Inform

- nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.

- University of Minnesota. NMR Sample Preparation. College of Science and Engineering.

- Chemistry Analytical Lab.

- Global Substance Registration System. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.

- SpectraBase. 4,5,6,7-tetrahydro-1H-indazole - Optional[MS (GC)] - Spectrum.

- Khan, I., et al. (2024).

- ResearchGate.

- Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

Sources

- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. vce.studypulse.au [vce.studypulse.au]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. eng.uc.edu [eng.uc.edu]

biological activity of 4,5,6,7-tetrahydro-1H-indazol-6-ol

An In-Depth Technical Guide to the Biological Activity of the 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Focus on the 6-Hydroxy Moiety and Related Analogs

Abstract

The 4,5,6,7-tetrahydro-1H-indazole core is a recognized privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities. While direct research on 4,5,6,7-tetrahydro-1H-indazol-6-ol is limited in publicly accessible literature, a comprehensive analysis of its structurally related analogs provides significant insight into its potential therapeutic applications. This technical guide synthesizes the current understanding of this chemical family, focusing on key biological activities including anti-inflammatory, antimicrobial, and anticancer effects through kinase inhibition. We will explore the underlying mechanisms of action, present detailed experimental protocols for synthesis and evaluation, and provide a forward-looking perspective on the untapped potential of this molecular framework for drug discovery professionals.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a heterocyclic aromatic organic compound consisting of a fused benzene and pyrazole ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[2][3] The hydrogenated form, 4,5,6,7-tetrahydro-1H-indazole, retains significant biological potential while offering a three-dimensional structure that can be exploited for targeted drug design. This guide focuses on this saturated scaffold, with a particular emphasis on hydroxylated derivatives like 4,5,6,7-tetrahydro-1H-indazol-6-ol, to build a predictive framework for its biological function based on the activities of its close chemical relatives.

Synthesis of the 4,5,6,7-Tetrahydro-1H-Indazole Core

The construction of the tetrahydroindazole ring system is a well-established synthetic route, pivotal for generating derivatives for biological screening. The most common and efficient method involves a cyclocondensation reaction.

Experimental Protocol: General Synthesis

-

Step 1: Precursor Preparation: The synthesis typically begins with a substituted cyclohexanone derivative. For the synthesis of the core scaffold of interest, a 4-hydroxycyclohexanone or a related precursor is required.

-

Step 2: Cyclocondensation: The cyclohexanone derivative is reacted with a hydrazine, such as hydrazine hydrate or a substituted phenylhydrazine, in a suitable solvent like methanol or ethanol.[1]

-

Step 3: Acid Catalysis: The reaction is typically catalyzed by an acid (e.g., H+) to facilitate the condensation and subsequent cyclization, leading to the formation of the fused pyrazole ring.[1]

-

Step 4: Purification: The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the desired 4,5,6,7-tetrahydro-1H-indazole derivative.

-

Step 5: Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[1]

Caption: General workflow for the synthesis of the tetrahydroindazole core.

Key Biological Activities of Tetrahydroindazole Analogs

The therapeutic potential of the tetrahydroindazole scaffold is broad. Analysis of various derivatives reveals consistent engagement with key biological pathways relevant to inflammation, infectious diseases, and oncology.

Anti-inflammatory Activity

Derivatives of the tetrahydroindazole scaffold have shown significant anti-inflammatory properties. Studies on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated potent activity in carrageenan-induced edema tests in rats.[4] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, a key mediator of the inflammatory response.[5]

| Compound | Assay | Result (ED₅₀) |

| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Carrageenan Edema (rat) | 3.5 mg/kg |

| 2-aryl isomer series | Carrageenan Edema (rat) | Substantially less active |

Table 1: Anti-inflammatory activity of lead tetrahydroindazole compounds. Data sourced from[4].

Notably, the position of the aryl substituent is critical for activity; 1-aryl isomers exhibit significantly higher potency than their 2-aryl counterparts, providing a key structure-activity relationship (SAR) insight.[4][6]

Antimicrobial Activity

A series of novel derivatives featuring the core structure 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one has been synthesized and evaluated for antimicrobial effects.[1] This series is particularly relevant as it contains the 6-hydroxy tetrahydro-indazole moiety. Several of these compounds displayed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound ID | S. aureus | Bacillus subtilis | E. coli |

| 5A | Excellent | Moderate | Moderate |

| 5D | Excellent | Excellent | Excellent |

| 5F | Excellent | Excellent | Excellent |

Table 2: Summary of antibacterial activity for selected 6-hydroxy-tetrahydro-indazole derivatives. Activity levels are qualitative as reported in the source study. Data sourced from[1].

Molecular docking studies suggest that these compounds may exert their effect by targeting the DNA gyrase enzyme, a critical component of bacterial DNA replication.[1] The excellent bonding interactions observed between the compounds and the active site of the DNA gyrase 1KZN enzyme support this proposed mechanism.[1]

Anticancer Activity via Kinase Inhibition

The tetrahydroindazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A high-throughput screen identified a tetrahydroindazole derivative, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as an inhibitor of the CDK2/cyclin A complex with a Kᵢ value of 2.3 µM.[7][8] CDK2, in complex with cyclins A and E, is essential for the G1 to S phase transition and DNA synthesis.[7] Inhibition of this complex leads to cell cycle arrest and can induce apoptosis in cancer cells. Subsequent optimization of this hit compound led to analogs with improved binding affinity and inhibitory activity.[7][8]

| Compound | Target | Kᵢ (µM) |

| Screening Hit 3 | CDK2/cyclin A | 2.3 |

| Analog 53 | CDK2/cyclin A | ~0.7-1.15 |

| Analog 59 | CDK2/cyclin A | ~0.7-1.15 |

Table 3: Inhibitory activity of tetrahydroindazole derivatives against the CDK2/cyclin A complex. Data sourced from[7].

The data indicates that these inhibitors preferentially bind to the CDK2/cyclin complex rather than free CDK2, and computational models predict a binding site at the CDK2/cyclin E1 interface.[7][8]

Caption: Inhibition of the G1/S transition by tetrahydroindazole-based CDK2 inhibitors.

Future Directions and Conclusion

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a validated platform for the development of potent bioactive molecules. While direct experimental data on 4,5,6,7-tetrahydro-1H-indazol-6-ol is sparse, the strong anti-inflammatory, antimicrobial, and anticancer activities of its close structural analogs, particularly other 6-hydroxy derivatives, strongly suggest that it is a molecule of significant interest.

The path forward is clear:

-

Systematic Synthesis: A focused effort to synthesize 4,5,6,7-tetrahydro-1H-indazol-6-ol and a library of its simple esters, ethers, and other derivatives is warranted.

-

Broad Biological Screening: This library should be subjected to a wide range of biological assays, including kinase inhibition panels, antimicrobial susceptibility tests, and anti-inflammatory screens.

-

Mechanistic Studies: For any identified hits, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can strategically explore the untapped potential of 4,5,6,7-tetrahydro-1H-indazol-6-ol, paving the way for the next generation of indazole-based therapeutics.

References

- Nippon Kagaku Kaishi. (1985). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1963-1969.

- Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 766-776.

- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.

- Gaikwad, D. D. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7677.

- Kudalkar, S. N., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 213, 113232.

- Nguyen, T. H. L., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- Rosati, O., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3463-3473.

- Kudalkar, S. N., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed, 33550184.

- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17135-17145.

-

Cerecetto, H., et al. (2005). Indazoles as potential anti-trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry, 13(10), 3507-3514. [Link]

- Alim, Z., & Köksal, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online.

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 4,5,6,7-Tetrahydro-1H-indazol-6-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide delves into the core of this important class of molecules, focusing on the synthesis, characterization, and potential applications of a key exemplar, 4,5,6,7-tetrahydro-1H-indazol-6-ol. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and importance are well-established through its role as a fundamental building block for more complex derivatives. This guide will provide a plausible and detailed synthetic pathway, predicted analytical data for its characterization, and an exploration of the broader significance of the tetrahydroindazole core in drug discovery.

Introduction: The Tetrahydroindazole Core in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, has long been a focus of pharmaceutical research.[1] The partially saturated analog, the 4,5,6,7-tetrahydro-1H-indazole, retains key structural features of the indazole core while offering greater three-dimensional complexity. This "privileged scaffold" has been exploited in the development of a diverse range of biologically active compounds, including anti-inflammatory agents and enzyme inhibitors.[2] The introduction of a hydroxyl group at the 6-position, as in 4,5,6,7-tetrahydro-1H-indazol-6-ol, provides a valuable handle for further functionalization and modulation of physicochemical properties, making it a molecule of significant interest in the design of novel therapeutics.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol can be logically approached through a well-established cyclocondensation reaction, reminiscent of the Paal-Knorr synthesis for pyrroles.[3] The core strategy involves the reaction of a suitably functionalized cyclohexanone derivative with hydrazine.

Caption: Retrosynthetic analysis of 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Starting Material: 4-Hydroxycyclohexanone

The key starting material for the proposed synthesis is 4-hydroxycyclohexanone. This commercially available intermediate can also be synthesized from 1,4-cyclohexanediol via oxidation. A common method involves the use of ceric ammonium nitrate and sodium bromate in a mixture of acetonitrile and water, which provides the desired product in high yield.[4]

Cyclocondensation Reaction

The formation of the tetrahydroindazole ring is achieved through the reaction of 4-hydroxycyclohexanone with hydrazine hydrate in an acidic medium. The acid catalyst protonates the carbonyl oxygen of the cyclohexanone, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.[5] Subsequent dehydration leads to the formation of the stable hydrazone, which then undergoes intramolecular cyclization and tautomerization to yield the final 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Caption: Proposed synthetic workflow for 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of related tetrahydroindazole derivatives.[1]

Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-ol

-

To a solution of 4-hydroxycyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Characterization and Data Presentation

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Boiling Point | 372.5 ± 42.0 °C |

| Density | 1.318 ± 0.06 g/cm³ |

| CAS Number | 1384428-92-5 |

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| N-H | ~11-12 (broad s) |

| C₃-H | ~7.3 (s) |

| C₆-H | ~4.0 (m) |

| C₄, C₅, C₇-H | ~1.8-2.8 (m) |

| O-H | Variable (broad s) |

| ¹³C NMR | |

| C₃ₐ | ~140 |

| C₇ₐ | ~115 |

| C₃ | ~135 |

| C₆ | ~65 |

| C₅, C₇ | ~30-40 |

| C₄ | ~20-30 |

Structural Insights and Biological Significance

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a key pharmacophore in numerous biologically active molecules. The rationale for its prevalence in drug discovery lies in its unique combination of structural features:

-

Hydrogen Bonding Capabilities: The pyrazole moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), enabling crucial interactions with biological targets.

-

Three-Dimensionality: The saturated cyclohexane ring imparts a non-planar, three-dimensional character to the molecule, which can lead to enhanced binding affinity and selectivity for protein targets.

-

Scaffold for Diversification: The tetrahydroindazole core provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The hydroxyl group in 4,5,6,7-tetrahydro-1H-indazol-6-ol serves as a prime site for introducing further diversity.

Derivatives of the tetrahydroindazole core have demonstrated a range of biological activities, including:

-

Anti-inflammatory Activity: By targeting enzymes such as cyclooxygenase (COX).

-

Enzyme Inhibition: Notably, inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer.[6][7][8]

-

Antimicrobial Activity: Showing promise in combating bacterial infections.[1]

Caption: Biological activities associated with the tetrahydroindazole scaffold.

Conclusion

4,5,6,7-Tetrahydro-1H-indazol-6-ol stands as a fundamentally important, yet underexplored, molecule within the broader class of tetrahydroindazoles. Its straightforward and plausible synthesis from readily available starting materials makes it an accessible building block for synthetic and medicinal chemists. The inherent structural features of the tetrahydroindazole core, combined with the synthetic handle provided by the hydroxyl group, ensure that this and related compounds will continue to be a fertile ground for the discovery of new therapeutic agents. This technical guide provides a solid foundation for researchers looking to explore the chemistry and biological potential of this valuable scaffold.

References

- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(7), 1429-1434.

- Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 568-581.

-

Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. Available from: [Link]

-

PubMed. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

-

MDPI. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Filo. (2025). Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r... Retrieved from [Link]

-

SciLifeLab. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease [mdpi.com]

- 4. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 5. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 6. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]

- 7. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-Indazol-6-ol and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides an in-depth exploration of the 4,5,6,7-tetrahydro-1H-indazol-6-ol core and its derivatives, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, its chemical properties, and the nuanced structure-activity relationships (SAR) that govern its biological activity. A significant focus will be placed on the modulation of key therapeutic targets, including the sigma-1 receptor, human dihydroorotate dehydrogenase (DHODH), and cyclin-dependent kinase 2 (CDK2). This guide will further provide detailed, field-proven experimental protocols for synthesis, characterization, and biological evaluation, alongside visual representations of critical signaling pathways to facilitate a deeper understanding of the mechanism of action.

Introduction: The Tetrahydroindazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents.[1] Its hydrogenated counterpart, the 4,5,6,7-tetrahydro-1H-indazole, retains key pharmacophoric features while offering a three-dimensional architecture that allows for more precise interactions with biological macromolecules. The introduction of a hydroxyl group at the 6-position of this saturated ring system, yielding 4,5,6,7-tetrahydro-1H-indazol-6-ol, provides a crucial anchor point for further derivatization and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Derivatives of the tetrahydroindazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This guide will focus on the parent 6-hydroxy scaffold and its derivatives, highlighting their potential in oncology, immunology, and neuroscience.

Synthesis and Characterization of the 4,5,6,7-Tetrahydro-1H-Indazol-6-ol Core

The construction of the tetrahydroindazole ring system is most commonly achieved through a cyclocondensation reaction. A robust and versatile approach involves the reaction of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine.[4][5]

General Synthetic Workflow

The synthesis of the 4,5,6,7-tetrahydro-1H-indazol-6-ol core can be conceptualized through the following workflow:

Caption: General synthetic workflow for 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Detailed Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-Indazol-6-ol

This protocol is a representative procedure based on established chemical principles for the synthesis of similar tetrahydroindazole structures.[6]

Materials:

-

1,3-Cyclohexanedione

-

Hydrazine hydrate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-one

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4,5,6,7-tetrahydro-1H-indazol-4-one.

Step 2: Reduction to 4,5,6,7-Tetrahydro-1H-indazol-6-ol

-

Dissolve the 4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 4,5,6,7-tetrahydro-1H-indazol-6-ol.

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for purification.[6]

Biological Activity and Therapeutic Targets

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have shown affinity for several key therapeutic targets. The 6-hydroxy functionality can serve as a hydrogen bond donor or acceptor, influencing binding affinity and selectivity.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and calcium signaling.[8][9] Ligands targeting the sigma-1 receptor have shown therapeutic potential in a range of central nervous system disorders and cancer.[10][11] Tetrahydroindazole derivatives have been identified as potent and selective sigma-1 receptor ligands.[12]

Signaling Pathway:

Caption: Inhibition of the DHODH Pathway by Tetrahydroindazole Derivatives.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, in complex with cyclin E, plays a critical role in the G1/S phase transition of the cell cycle. [1][3]Dysregulation of the CDK2/cyclin E complex is a hallmark of many cancers, making it a validated target for cancer therapy. Tetrahydroindazole-based compounds have been identified as inhibitors of CDK2/cyclin complexes. [13] Signaling Pathway:

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labs.penchant.bio [labs.penchant.bio]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 12. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4,5,6,7-tetrahydro-1H-indazol-6-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the indazole core and its saturated derivatives, such as 4,5,6,7-tetrahydro-1H-indazoles, are of significant interest due to their diverse biological activities, including roles as inhibitors of enzymes like human dihydroorotate dehydrogenase (DHODH), a target in cancer therapy.[1][2][3] The functionalization of this scaffold, for instance with a hydroxyl group to yield 4,5,6,7-tetrahydro-1H-indazol-6-ol, creates chiral centers and opportunities for hydrogen bonding, potentially enhancing target affinity and modifying physicochemical properties.

Molecular Structure and Synthetic Context

The target molecule, 4,5,6,7-tetrahydro-1H-indazol-6-ol, features a bicyclic system where a cyclohexanol ring is fused to a pyrazole ring. The presence of the alcohol and the tautomeric NH group on the pyrazole ring are the key functional groups that will dominate its spectroscopic signature.

Caption: Molecular structure of 4,5,6,7-tetrahydro-1H-indazol-6-ol.

A plausible synthetic route would involve the condensation of a 4-hydroxycyclohexane-1,2-dione precursor with hydrazine, a common method for forming the indazole ring system from cyclic ketones.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4,5,6,7-tetrahydro-1H-indazol-6-ol, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring, the saturated carbocycle, and the hydroxyl and amine protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| N1-H | ~12.0 - 13.0 | broad singlet (br s) | 1H | Tautomeric proton on the pyrazole ring, often broad and downfield. |

| C3-H | ~7.3 - 7.5 | singlet (s) | 1H | Aromatic-like proton on the pyrazole ring. |

| C6-H | ~3.8 - 4.2 | multiplet (m) | 1H | Methine proton attached to the hydroxyl-bearing carbon, deshielded by oxygen.[5] |

| O6-H | ~4.5 - 5.5 | broad singlet (br s) | 1H | Alcohol proton, chemical shift is concentration and solvent dependent. Exchangeable with D₂O.[5] |

| C4-H₂, C7-H₂ | ~2.5 - 3.0 | multiplet (m) | 4H | Methylene protons adjacent to the pyrazole ring fusion. |

| C5-H₂ | ~1.8 - 2.2 | multiplet (m) | 2H | Methylene protons on the saturated ring. |

Expert Interpretation of ¹H NMR

The most downfield signal is anticipated to be the N-H proton of the indazole ring, which typically appears as a broad singlet due to quadrupole broadening and exchange. The C3-H proton will appear as a sharp singlet in the aromatic region. The key diagnostic signal for the structure is the methine proton at C6 (H-6), which is shifted downfield to the 3.8-4.2 ppm range due to the deshielding effect of the attached hydroxyl group.[5] Its multiplicity will be complex, depending on the coupling with the adjacent methylene protons at C5 and C7. The remaining methylene protons of the cyclohexyl ring will appear as complex multiplets in the aliphatic region. A crucial validation step is to perform a D₂O exchange experiment, which will cause the disappearance of the N1-H and O6-H signals, confirming their assignment.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Justification |

| C3 | ~135 | Aromatic-like carbon in the pyrazole ring.[6] |

| C3a, C7a | ~120 - 140 | Bridgehead carbons at the ring fusion. The exact shift depends on the tautomeric form. |

| C6 | ~65 - 75 | Carbon atom bonded to the hydroxyl group, significantly deshielded.[5] |

| C4, C7 | ~25 - 35 | Methylene carbons adjacent to the pyrazole ring. |

| C5 | ~30 - 40 | Methylene carbon adjacent to the C6 carbinol carbon. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow down the exchange of OH and NH protons, resulting in sharper peaks.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, 1024-4096 scans (or more, as ¹³C has low natural abundance).

-

Process and calibrate the spectrum using the solvent peak as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Confirmatory Experiments (Optional but Recommended):

-

D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals for O-H and N-H should disappear.

-

2D NMR (COSY, HSQC): Acquire a COSY spectrum to establish H-H correlations and an HSQC spectrum to correlate each proton directly to its attached carbon. This is invaluable for unambiguous assignment of the aliphatic signals.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Spectroscopic Data

The IR spectrum will be characterized by strong absorptions from the O-H and N-H bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Justification |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Indicative of intermolecular hydrogen bonding.[7][8] |

| N-H Stretch (Pyrazole) | 3100 - 3300 | Medium, Broad | Overlaps with the O-H stretch but is typically sharper. |

| C-H Stretch (sp²) | ~3050 | Weak to Medium | From the C3-H on the pyrazole ring. |

| C-H Stretch (sp³) | 2850 - 2960 | Strong, Sharp | From the C-H bonds of the saturated cyclohexyl ring.[9] |

| C=N Stretch (Pyrazole) | ~1550 - 1620 | Medium | Characteristic of the pyrazole ring system. |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong, Sharp | Corresponds to the stretching of the C6-O bond.[5] |

Expert Interpretation of IR Spectrum

The most prominent feature of the IR spectrum will be a very broad and intense band in the 3200-3600 cm⁻¹ region, which arises from the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[7] Likely superimposed on this will be the N-H stretch of the indazole ring. The presence of both sp³ C-H stretches (just below 3000 cm⁻¹) and a weaker sp² C-H stretch (just above 3000 cm⁻¹) will confirm the presence of both saturated and unsaturated C-H bonds. The "fingerprint region" (below 1500 cm⁻¹) will contain a strong, sharp peak around 1050-1150 cm⁻¹, which is highly diagnostic for the C-O single bond stretch of a secondary alcohol.[8]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-